REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH2:17])=[N:6][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][CH:9]=1)([O-])=O>[C].[Pd].CO>[O:10]([C:7]1[N:6]=[C:5]([NH2:17])[C:4]([NH2:1])=[CH:9][CH:8]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NC(=CC1)OC1=CC=CC=C1)N
|
Name
|
palladium-carbon
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the fraction eluted with ethyl acetate-hexane (1:1
|
Type
|
CONCENTRATION
|
Details
|
v/v) was concentrated under reduced pressure
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C(=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.06 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |